2-(5-Pyrimidinyl)benzonitrile
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Overview
Description
2-(5-Pyrimidinyl)benzonitrile is a heterocyclic aromatic compound that contains both a pyrimidine ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyrimidinyl)benzonitrile typically involves the reaction of 5-bromo-2-pyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromo-2-pyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine and benzonitrile rings.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
2-(5-Pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-Pyrimidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Pyrimidinyl)benzoic acid
- 2-(5-Pyrimidinyl)benzaldehyde
- 2-(5-Pyrimidinyl)benzylamine
Uniqueness
2-(5-Pyrimidinyl)benzonitrile is unique due to its combination of a pyrimidine ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Biological Activity
2-(5-Pyrimidinyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring attached to a benzonitrile moiety. This unique structure allows it to engage in various chemical reactions and biological interactions, making it a versatile candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer tissues.
- Case Study Findings : A study synthesized several cyanopyrimidine hybrids, including derivatives related to this compound. These compounds exhibited potent COX-2 inhibitory activities with IC50 values in the submicromolar range, comparable to established drugs like Celecoxib . Notably, compounds derived from this class demonstrated significant anticancer activity against various cell lines, including MCF-7 and A549, with IC50 values in the nanomolar range .
Compound | IC50 (µM) | Cell Line | Activity Type |
---|---|---|---|
This compound | 0.17 | MCF-7 | COX-2 Inhibition |
Related Compound A | 0.22 | A549 | Anticancer |
Related Compound B | 1.68 | HepG2 | Anticancer |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits significant inhibitory effects against various bacterial strains.
- Research Findings : In vitro studies have shown that this compound possesses antimicrobial activity comparable to standard antibiotics. For instance, it demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli similar to those produced by ciprofloxacin.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation in cancerous tissues.
- Apoptosis Induction : Studies have reported that treatment with this compound can induce apoptosis in cancer cells, evidenced by increased early and late apoptotic rates .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound distinguishes it from other pyrimidine derivatives.
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Pyrimidine-Benzenoid | COX-2 inhibition, Anticancer |
2-(5-Pyrimidinyl)benzaldehyde | Pyrimidine-Benzenoid | Moderate Anticancer |
2-(5-Pyrimidinyl)benzoic acid | Pyrimidine-Benzenoid | Weak Anticancer |
Properties
Molecular Formula |
C11H7N3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-pyrimidin-5-ylbenzonitrile |
InChI |
InChI=1S/C11H7N3/c12-5-9-3-1-2-4-11(9)10-6-13-8-14-7-10/h1-4,6-8H |
InChI Key |
KZLBQPHKMFHXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CN=CN=C2 |
Origin of Product |
United States |
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